![molecular formula C9H20N2 B13067148 (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine](/img/structure/B13067148.png)
(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine typically involves the reaction of cyclobutylmethanamine with 2-(dimethylamino)ethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines depending on the nucleophile used.
科学的研究の応用
(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity . This interaction can lead to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
- (1-[2-(Dimethylamino)ethyl]cyclopropyl)methanamine
- (1-[2-(Dimethylamino)ethyl]cyclopentyl)methanamine
- (1-[2-(Dimethylamino)ethyl]cyclohexyl)methanamine
Uniqueness
(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs . These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
特性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC名 |
2-[1-(aminomethyl)cyclobutyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-6-9(8-10)4-3-5-9/h3-8,10H2,1-2H3 |
InChIキー |
MTVUAPLCIXZJMG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1(CCC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


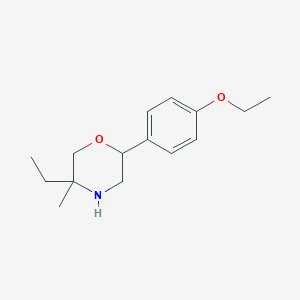
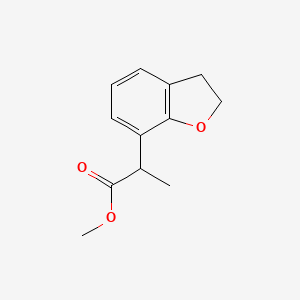
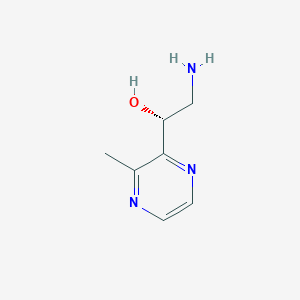
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
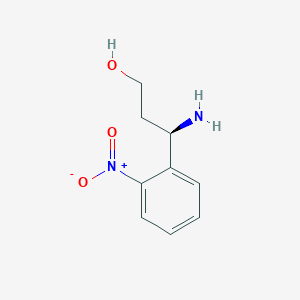

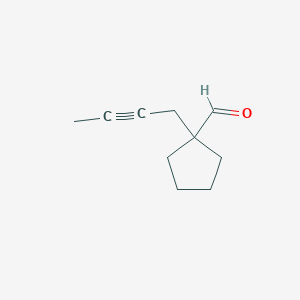
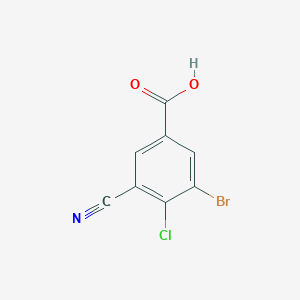
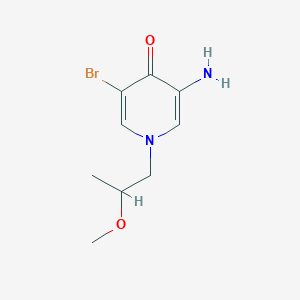

![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)

